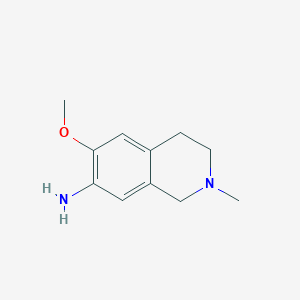
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
説明
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrahydroisoquinolines, including compounds similar to "6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine", have been studied for their actions on blood pressure, respiration, and smooth muscle. The presence of methoxy groups in these compounds tends to decrease their pressor action, and they exhibit both nervous and direct muscular actions (Fassett & Hjort, 1938).
The compound has been utilized in synthetic chemistry processes, such as in the synthesis of bromo- and methoxy-tetrahydroisoquinoline derivatives (Zlatoidský & Gabos, 2009).
Variants of this compound demonstrate different pharmacological effects, including impacts on blood pressure and respiration. Hydroxy and methoxy groups at specific positions can modify these effects (Hjort et al., 1942).
The compound's derivatives have been studied for their stereospecific N-methylation properties, which are significant in the field of chiral chemistry (Bahnmaier et al., 1999).
The presence of tetrahydroisoquinolines, including methoxy-hydroxy derivatives, has been detected in human urine, indicating their potential role in biological systems (Musshoff et al., 1996).
Certain tetrahydroisoquinoline derivatives have shown effects on mouse behavior, suggesting their potential as neuroactive compounds (Nakagawa et al., 1996).
Novel endogenous amines similar to "this compound" have been identified in human brains, highlighting their significance in neurological research (Niwa et al., 1991).
Some derivatives of this compound have shown specific bradycardic activities in pharmacological evaluations, indicating potential therapeutic applications (Kakefuda et al., 2003).
A specific derivative has exhibited antidepressant-like effects in mouse models, suggesting its potential for treating depression (Dhir & Kulkarni, 2011).
特性
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-4-3-8-6-11(14-2)10(12)5-9(8)7-13/h5-6H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHYBSPANQDMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





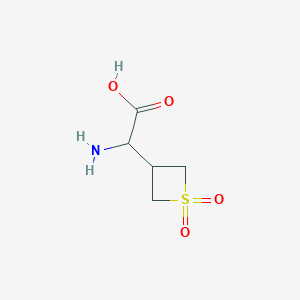

![2-[3-(Methoxymethyl)phenyl]propan-2-ol](/img/structure/B7963543.png)
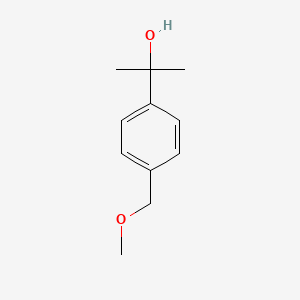
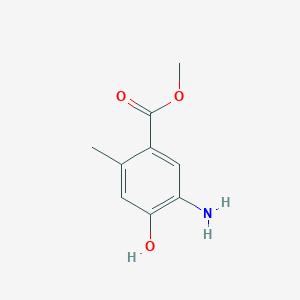
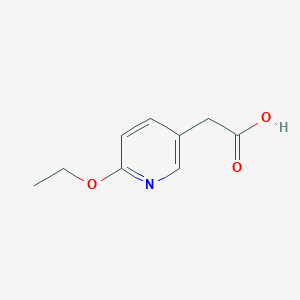
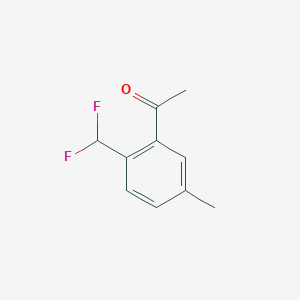
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B7963561.png)
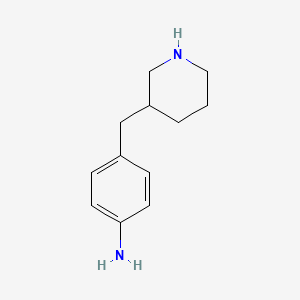
![[3-(Oxan-4-yl)phenyl]methanol](/img/structure/B7963572.png)